molecular formula C14H11FN2O4 B5604708 N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide

N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5604708
M. Wt: 290.25 g/mol
InChI Key: NCOCTGMWGBJUET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(4-hydroxyphenyl)acetamide, involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, demonstrating the potential for a one-pot synthesis approach for efficiency and sustainability (Vavasori, Capponi, & Ronchin, 2023). Another example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration, highlighting the importance of optimizing reaction conditions for yield improvement (Zhang Da-yang, 2004).

Molecular Structure Analysis

Investigations into similar compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, reveal intricate details about molecular structure through techniques like X-ray crystallography, FT–IR, and NMR spectroscopy. These studies provide insight into hydrogen bonding patterns and crystal packing, which are crucial for understanding the molecular structure of N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide (Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often highlight the role of substituent groups in affecting reactivity and stability. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, through specific reductive processes, underscores the significance of chemical modifications on acetamide's reactivity and properties (Gemborys, Gribble, & Mudge, 1978).

Physical Properties Analysis

The physical properties of acetamide derivatives can vary significantly depending on the substituents and molecular structure. Studies on compounds like 2-(substituted phenoxy) acetamide derivatives have explored their potential as anticancer, anti-inflammatory, and analgesic agents, demonstrating the broad range of physical properties these compounds can exhibit (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Properties Analysis

The chemical properties of this compound, similar to its derivatives, are influenced by the nature of the substituents and the overall molecular structure. For example, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide explores modifications to improve stability and binding affinity, highlighting the chemical versatility and potential applications of these compounds (Zhang et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-10-5-7-11(8-6-10)16-14(18)9-21-13-4-2-1-3-12(13)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCTGMWGBJUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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